10-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione
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Overview
Description
10-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group attached to a hexahydroacridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione typically involves multi-step organic reactions. One common method starts with the nitration of phenylacridine derivatives, followed by cyclization and reduction steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that use cost-effective and scalable processes. These methods often employ continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
10-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, hydroxylated compounds, and substituted acridines.
Scientific Research Applications
10-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 10-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acridine core can intercalate with DNA, affecting cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Nitrophenol: Shares the nitrophenyl group but lacks the acridine core.
Acridine derivatives: Similar core structure but different substituents.
Uniqueness
10-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione is unique due to the combination of the nitrophenyl group and the hexahydroacridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
174158-08-8 |
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Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
10-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C19H18N2O4/c22-18-8-2-6-16-14(18)11-15-17(7-3-9-19(15)23)20(16)12-4-1-5-13(10-12)21(24)25/h1,4-5,10H,2-3,6-9,11H2 |
InChI Key |
APRPTHKQNLKGCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC3=C(N2C4=CC(=CC=C4)[N+](=O)[O-])CCCC3=O)C(=O)C1 |
Origin of Product |
United States |
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